molecular formula C14H22N2 B6190006 5-tert-butyl-2-(piperidin-2-yl)pyridine CAS No. 2648965-76-6

5-tert-butyl-2-(piperidin-2-yl)pyridine

Cat. No.: B6190006
CAS No.: 2648965-76-6
M. Wt: 218.3
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Description

5-tert-butyl-2-(piperidin-2-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-(piperidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-tert-butyl-2-(piperidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s ability to interact with biological targets, while the tert-butyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)pyridine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    5-tert-butyl-2-(morpholin-2-yl)pyridine: Contains a morpholine ring instead of a piperidine ring, which can alter its pharmacological properties.

    5-tert-butyl-2-(pyrrolidin-2-yl)pyridine: Features a pyrrolidine ring, which may influence its steric and electronic properties.

Uniqueness

5-tert-butyl-2-(piperidin-2-yl)pyridine is unique due to the combination of the tert-butyl group and the piperidine ring, which confer distinct steric and electronic characteristics. These features can enhance its interactions with specific molecular targets and influence its overall chemical behavior.

Properties

CAS No.

2648965-76-6

Molecular Formula

C14H22N2

Molecular Weight

218.3

Purity

0

Origin of Product

United States

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